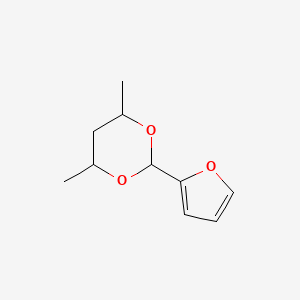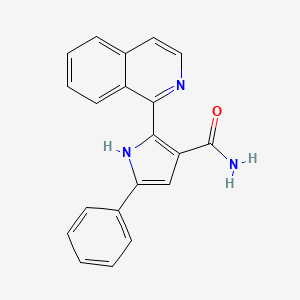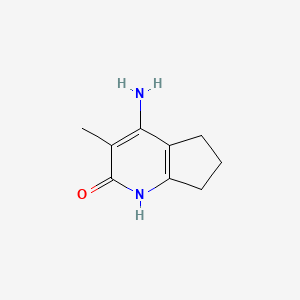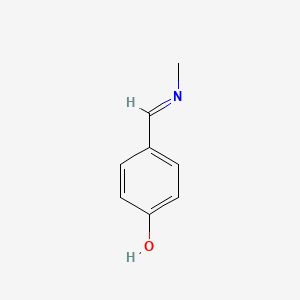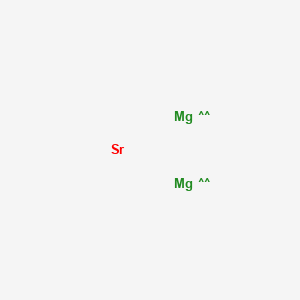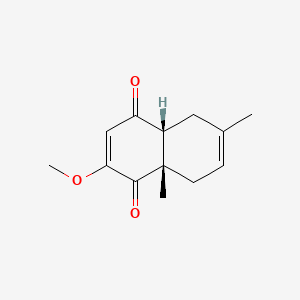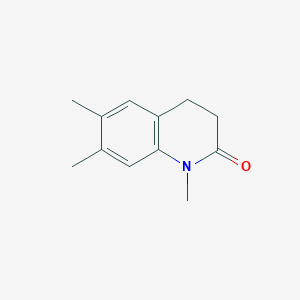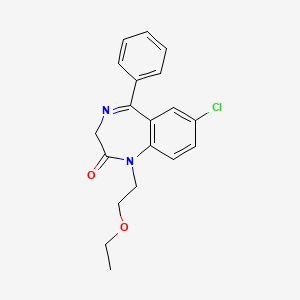
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is known for its unique structure, which includes a tert-butylphenoxy group and an ethylbutanoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can be compared with similar compounds such as:
1-(4-Tert-butylphenoxy)propan-2-yl acetate: This compound has a similar structure but with an acetate ester instead of an ethylbutanoate ester.
1-(4-Tert-butylphenoxy)propan-2-yl propanoate: This compound features a propanoate ester, differing in the length of the carbon chain compared to the ethylbutanoate ester.
Propiedades
Número CAS |
5463-80-9 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-7-15(8-2)18(20)22-14(3)13-21-17-11-9-16(10-12-17)19(4,5)6/h9-12,14-15H,7-8,13H2,1-6H3 |
Clave InChI |
MLQDJKDUWLFKBB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



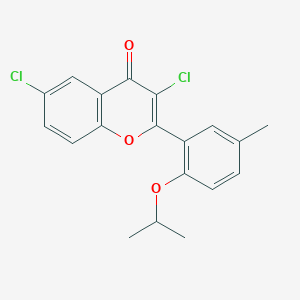
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
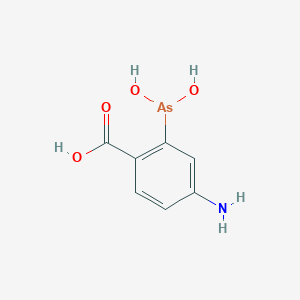
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
